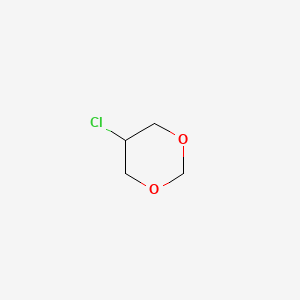

5-Chloro-1,3-dioxane

Descripción

Propiedades

Número CAS |

51953-54-9 |

|---|---|

Fórmula molecular |

C4H7ClO2 |

Peso molecular |

122.55 g/mol |

Nombre IUPAC |

5-chloro-1,3-dioxane |

InChI |

InChI=1S/C4H7ClO2/c5-4-1-6-3-7-2-4/h4H,1-3H2 |

Clave InChI |

DKCSHCBBKUCPTA-UHFFFAOYSA-N |

SMILES canónico |

C1C(COCO1)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Chloro-1,3-dioxane can be synthesized through the chlorination of 1,3-dioxane. One common method involves the use of triphosgene as a chlorinating agent. The reaction typically takes place in the presence of a solvent like 1,2-dichloroethane and an initiator such as N,N-dimethylacetamide (DMAC). The reaction is carried out at 80°C for about 2 hours, resulting in a high yield of 5-Chloro-1,3-dioxane .

Industrial Production Methods

Industrial production of 5-Chloro-1,3-dioxane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve the desired product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution (S

1/S

2) with diverse nucleophiles:

Steric hindrance from the methyl group (in 2-methyl derivatives) reduces reaction rates with bulky nucleophiles.

Elimination Reactions

Under basic or acidic conditions, 5-chloro-1,3-dioxane undergoes elimination to form dienes or alkenes:

-

Base-Induced : Treatment with KOtBu in THF at 80°C yields 1,3-pentadiene derivatives (75–85% yield).

-

Acid-Catalyzed : Concentrated H

SO

promotes ring contraction to tetrahydrofuran analogs (50–60% yield) .

Ring-Opening and Functionalization

The dioxane ring undergoes cleavage under specific conditions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| HCl in dioxane | 70°C, 2.5 h | 1,3-Chloroamines | Pharmaceutical intermediates |

| HF in toluene | Reflux, 6 h | 1,3-Aminoalcohols | Chiral building blocks |

Mechanistic studies indicate that cis-configured dioxane derivatives exhibit higher reactivity in ring-opening reactions due to reduced steric strain .

Cycloaddition and Heterocycle Formation

5-Chloro-1,3-dioxane participates in cycloaddition reactions:

-

With Ketene Acetals : Forms pyrone derivatives (e.g., 5-chloro-2,4-dihydroxypyridine precursors) at 90–140°C in toluene (70–85% yield) .

-

With 1,3-Dicarbonyls : Microwave-assisted reactions yield fused heterocycles (e.g., pyrazolo-dioxanes, 65–90% yield) .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric residues.

-

Hydrolytic Stability : Resists hydrolysis in neutral water but degrades rapidly in acidic/basic media (t

< 1 h at pH < 3 or pH > 10).

Aplicaciones Científicas De Investigación

5-Chloro-1,3-dioxane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions.

Industry: Utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Chloro-1,3-dioxane involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the dioxane ring, which stabilizes the intermediate species formed during reactions .

Comparación Con Compuestos Similares

Substituent Effects on Thermal Decomposition

The thermal decomposition of 5-substituted-1,3-dioxanes is highly dependent on the nature of the substituent at the 5-position. Computational studies using M06-2X/6-311+G(d,p) methodology reveal the following trends:

| Substituent (R) | Activation Free Energy (kJ·mol⁻¹) | Reaction Rate (Relative) | Product Stability |

|---|---|---|---|

| H (5-nitro-1,3-dioxane) | 297.7 (gas phase) | 1.0 (baseline) | Moderate |

| CH₃ (5-methyl-5-nitro) | 204.7 (gas phase) | ~80× faster in DMSO | High |

| Br (5-bromo-5-nitro) | 215.3 (gas phase) | Slower than CH₃ | Highest |

Key Findings :

- Methyl (CH₃) substituent : Accelerates decomposition kinetics due to electron-donating effects, lowering activation energy. In DMSO, the rate increases by ~80× due to solvent stabilization of transition states .

- Bromine (Br) substituent : Yields the most thermodynamically stable products but is kinetically less favorable than CH₃. Solvent effects (DMSO) are negligible for Br-substituted derivatives .

- Hydrogen (H) substituent : Exhibits the highest activation energy (297.7 kJ·mol⁻¹) and a single-stage decomposition mechanism, making it less reactive compared to substituted analogs .

Solvent Effects

Solvent polarity significantly impacts decomposition kinetics:

- DMSO : Reduces activation energy by stabilizing polar transition states. For 5-methyl-5-nitro-1,3-dioxane, the rate constant in DMSO is ~80× higher than in the gas phase .

- Gas phase : Reactions are slower due to the absence of solvation effects. Bromine-substituted derivatives show minimal solvent sensitivity .

Comparison with Other Chloro-Substituted Heterocycles

- 4-Chloro-1,3-dioxolan-2-one: A five-membered dioxolane derivative.

- 5-Chloro-1,3-benzoxazole derivatives : Chlorine at the 5-position on a benzoxazole ring enhances electrophilic substitution reactivity, a trend that may extrapolate to 5-Chloro-1,3-dioxane in synthetic applications .

- Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate : Demonstrates the role of chlorine in modulating electronic properties for agrochemical and pharmaceutical intermediates, suggesting similar utility for 5-Chloro-1,3-dioxane .

Mechanistic Insights

- Single-stage vs. two-stage mechanisms : For 5-nitro-1,3-dioxane (R=H), a single-stage mechanism with a 5-atom cyclic transition state is favored over a two-stage pathway due to a 93 kJ·mol⁻¹ lower activation energy .

- Bond index analysis : Wiberg bond indices (WBIs) indicate symmetric transition states for R=H (δβav = 0.49–0.51), while methyl substitution (R=CH₃) introduces asynchronicity (Sy = 0.83), reflecting imbalanced bond formation/breaking .

Q & A

Basic: What are the established synthetic routes for 5-Chloro-1,3-dioxane, and how do reaction conditions influence yield?

Methodological Answer:

5-Chloro-1,3-dioxane is typically synthesized via acid-catalyzed cyclization of diols with carbonyl compounds. For example, 1,3-propanediol reacts with chlorinated carbonyl derivatives (e.g., chloroacetone) in the presence of Brønsted acids like toluenesulfonic acid. The reaction is often conducted under reflux in toluene with a Dean-Stark apparatus to remove water, enhancing equilibrium displacement toward product formation . Yield optimization requires precise control of catalyst loading, temperature, and solvent polarity.

Advanced: How do computational methods elucidate the thermal decomposition mechanisms of halogenated 1,3-dioxanes?

Methodological Answer:

Density functional theory (DFT) studies, such as Gibbs free energy profiles, reveal that decomposition pathways depend on substituents. For 5-nitro-5-R-1,3-dioxanes (R = H, CH₃, Br), single-stage mechanisms are favored over two-stage processes due to lower activation barriers (e.g., 297.7 kJ·mol⁻¹ for single-stage vs. 390.7 kJ·mol⁻¹ for two-stage in R = H). Solvent effects (e.g., DMSO) reduce energy barriers by stabilizing transition states, increasing decomposition rates up to 80-fold for methyl substituents. Bromine-substituted analogs show minimal solvent stabilization, highlighting substituent-dependent reactivity .

Analytical: What techniques are recommended for characterizing 5-Chloro-1,3-dioxane purity and stereochemistry?

Methodological Answer:

- Purity Analysis: Gas chromatography (GC) with >98% purity thresholds is standard, supplemented by SDS-PAGE for protein impurity screening in biochemical contexts .

- Structural Elucidation: X-ray crystallography resolves stereochemistry (e.g., chair conformations in dioxane rings), while NMR (¹³C/¹H) confirms substituent positioning and ring dynamics .

- Quantitative Detection: Solid-phase microextraction (SPME) coupled with GC-μECD achieves trace-level detection in complex matrices (e.g., cosmetics) .

Biological: How can researchers assess the cytotoxicity of 5-Chloro-1,3-dioxane derivatives?

Methodological Answer:

Cytotoxicity is evaluated using in vitro assays:

- MTT Assay: Measures mitochondrial activity in cell lines (e.g., HeLa) exposed to derivatives.

- Ames Test: Screens for mutagenicity via bacterial reverse mutation assays.

- Gene Toxicity: Comet assay or γ-H2AX staining detects DNA damage.

Structure-activity relationships (SARs) link substituents (e.g., nitro groups) to bioactivity, with computational tools like ProTox-II predicting toxicity profiles .

Safety: What precautions are critical when handling 5-Chloro-1,3-dioxane in laboratory settings?

Methodological Answer:

- Storage: Refrigerate (0–10°C) under inert gas (N₂/Ar) to prevent degradation. Avoid light, heat, and moisture .

- Hazard Mitigation: Use PPE (gloves, goggles) due to skin/eye irritation risks (H314). Avoid amine-containing reagents to prevent nitrosamine formation .

- Waste Disposal: Neutralize with alkaline solutions before incineration to minimize aquatic toxicity (H410) .

Advanced: How do solvent and substituent effects explain contradictions in decomposition kinetics?

Methodological Answer:

Conflicting decomposition rates arise from solvent-substituent interactions. For example:

- DMSO Solvation: Stabilizes polar transition states in nitro-methyl derivatives, lowering barriers by 93 kJ·mol⁻¹ and accelerating rates 80-fold.

- Bromine Substituents: Exhibit weak solvent interactions due to low polarity, resulting in negligible rate changes.

These findings necessitate mechanistic studies combining computational modeling (e.g., LUMPAC for energy landscapes) and kinetic experiments (e.g., Arrhenius plots) .

Structural Analysis: What tools validate the stereochemical configuration of 5-Chloro-1,3-dioxane derivatives?

Methodological Answer:

- X-Ray Diffraction: Determines absolute configuration and ring puckering (e.g., chair vs. boat conformations).

- Computational Modeling: Software like Gaussian09 calculates optimized geometries and compares them to crystallographic data.

- Vibrational Spectroscopy: IR/Raman spectra identify characteristic C-Cl and dioxane ring vibrations (~600–800 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in bioactivity data for 1,3-dioxane derivatives?

Methodological Answer:

Contradictory bioactivity results often stem from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability.

- Metabolic Stability: Use liver microsome assays to assess derivative stability, as rapid degradation may yield false negatives.

- Epistatic Effects: Transcriptomic profiling (RNA-seq) identifies off-target pathways masking true activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.